molecular formula C22H23N3O B14191499 [4-(1-Phenylethyl)piperazin-1-yl](quinolin-2-yl)methanone CAS No. 918480-55-4

[4-(1-Phenylethyl)piperazin-1-yl](quinolin-2-yl)methanone

Katalognummer: B14191499
CAS-Nummer: 918480-55-4
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: ZHRDCWFMTHNBAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Phenylethyl)piperazin-1-ylmethanone is a chemical compound that features a piperazine ring substituted with a phenylethyl group and a quinoline moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenylethyl)piperazin-1-ylmethanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Phenylethyl Group: The phenylethyl group can be introduced via nucleophilic substitution reactions using phenylethyl halides.

    Attachment of Quinoline Moiety: The quinoline moiety can be attached through a condensation reaction with quinoline carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the quinoline moiety, potentially converting it to tetrahydroquinoline derivatives.

    Substitution: The phenylethyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are commonly employed.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of various enzymes and receptors.

Medicine

In medicinal chemistry, 4-(1-Phenylethyl)piperazin-1-ylmethanone is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Wirkmechanismus

The mechanism of action of 4-(1-Phenylethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the quinoline moiety may participate in binding to nucleic acids or proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Piperazine Derivatives: Compounds like 1-phenylpiperazine and 1-benzylpiperazine share the piperazine core but differ in their substituents.

    Quinoline Derivatives: Compounds such as quinoline-2-carboxylic acid and 4-hydroxyquinoline share the quinoline moiety but have different functional groups.

Uniqueness

The uniqueness of 4-(1-Phenylethyl)piperazin-1-ylmethanone lies in its combined structure, which incorporates both a substituted piperazine ring and a quinoline moiety. This dual functionality allows for diverse chemical reactivity and potential biological activity, distinguishing it from other compounds with only one of these features.

Eigenschaften

CAS-Nummer

918480-55-4

Molekularformel

C22H23N3O

Molekulargewicht

345.4 g/mol

IUPAC-Name

[4-(1-phenylethyl)piperazin-1-yl]-quinolin-2-ylmethanone

InChI

InChI=1S/C22H23N3O/c1-17(18-7-3-2-4-8-18)24-13-15-25(16-14-24)22(26)21-12-11-19-9-5-6-10-20(19)23-21/h2-12,17H,13-16H2,1H3

InChI-Schlüssel

ZHRDCWFMTHNBAC-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)N2CCN(CC2)C(=O)C3=NC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.